SBI-0640756

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SBI-0640756, also known as SBI-756, is a potent inhibitor of eIF4G1 . It disrupts the eIF4F complex assembly independently of mTOR . SBI-0640756 potently inhibits the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It exhibits low toxicity against nontransformed fibroblasts .

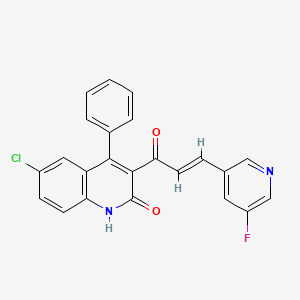

Molecular Structure Analysis

The molecular formula of SBI-0640756 is C23H14ClFN2O2 . Its molecular weight is 404.82 . The compound is also known by the synonym 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one .Physical And Chemical Properties Analysis

SBI-0640756 is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Melanoma Treatment

SBI-0640756: has shown promising results in the treatment of melanoma, particularly in cases that are resistant to other forms of treatment. It functions as a potent inhibitor of eIF4G1 , disrupting the eIF4F complex assembly . This disruption is significant because it occurs independently of the mTOR pathway, which is often implicated in cancer cell survival and proliferation . The compound has been effective against BRAF-resistant and BRAF-independent melanomas , including those with NRAS and NF1 mutations .

Targeting eIF4F Complex in Cancer Therapy

The eIF4F complex is crucial for the initiation of translation in eukaryotic cells. By targeting eIF4G1 , SBI-0640756 offers a novel approach to cancer therapy. It can potentially enhance the effectiveness of existing cancer treatments and help overcome drug resistance, such as resistance to BRAF inhibitors . This could lead to new combination therapies that are more effective against aggressive forms of cancer.

Suppression of AKT and NF-kB Signaling

SBI-0640756 has been observed to suppress AKT and NF-kB signaling pathways . These pathways are involved in cell survival, proliferation, and inflammation, and their inhibition can lead to reduced tumor growth and metastasis. This suppression could be leveraged in research focusing on cancers where these pathways are upregulated.

Low Toxicity Profile

An important aspect of SBI-0640756 is its low toxicity against nontransformed fibroblasts . This suggests that it could be used in therapeutic settings with a reduced risk of harming healthy cells, which is a significant concern in cancer treatment.

DNA Damage and Cell-Cycle Regulation

Research has indicated that SBI-0640756 affects DNA damage and cell-cycle regulatory factors . Mutations in melanoma cells affecting these pathways can confer drug resistance, making SBI-0640756 a valuable tool in studying these resistance mechanisms and developing strategies to counteract them.

Preclinical Rationale for Antitumor Effects

The compound has shown efficacy in preclinical models, inhibiting the growth of melanomas with different mutations and delaying the onset of Nras/Ink4a melanomas in vivo . This provides a strong rationale for further evaluation of its antitumor effects in clinical settings.

Potential in Overcoming BRAFi Resistance

Combining SBI-0640756 with a BRAF inhibitor has been shown to attenuate the formation of BRAFi-resistant human tumors . This application is particularly relevant given the challenge of overcoming resistance in melanoma treatment.

Structural and Functional Manipulation for Drug Development

The structure of SBI-0640756 allows for further manipulation, which could lead to the development of derivatives with specific properties . This flexibility in drug design can be exploited to create more targeted and effective treatments for various cancers.

Mécanisme D'action

Target of Action

SBI-0640756, also known as SBI-756, is a first-in-class inhibitor that primarily targets eukaryotic Initiation Factor 4G1 (eIF4G1) . eIF4G1 is a critical component of the eIF4F complex, which plays a crucial role in the initiation of cap-dependent mRNA translation .

Mode of Action

SBI-0640756 disrupts the eIF4F complex by inhibiting eIF4G1 . This disruption occurs independently of mTOR, a kinase involved in cell growth and proliferation . By targeting eIF4G1, SBI-0640756 prevents the assembly of the eIF4F complex, thereby inhibiting cap-dependent mRNA translation .

Biochemical Pathways

The inhibition of eIF4G1 and the subsequent disruption of the eIF4F complex by SBI-0640756 affects several biochemical pathways. It suppresses AKT, NF-κB, and AKT/mTORC1 activity, which are critical for cell survival and proliferation . Furthermore, SBI-0640756 selectively reduces the translation of mRNAs encoding ribosomal proteins and translation factors, leading to a reduction in protein synthesis rates in sensitive cells .

Result of Action

SBI-0640756 has been shown to potently inhibit the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It also exhibits low toxicity against non-transformed fibroblasts . In vivo studies have shown that SBI-0640756 can delay tumor onset and reduce tumor incidence .

Action Environment

It’s worth noting that the effectiveness of sbi-0640756 may be influenced by the genetic makeup of the cells, as mutations in melanoma cells affecting dna damage and cell-cycle regulatory pathways can confer drug resistance .

Safety and Hazards

Orientations Futures

SBI-0640756 has shown promise in preclinical studies for its antitumor effects in various cancers . It has been found to inhibit the growth of NRAS, BRAF, and NF1-mutant melanomas in vitro and delayed the onset and reduced the incidence of Nras/Ink4a melanomas in vivo . Furthermore, combining SBI-0640756 and a BRAF inhibitor attenuated the formation of BRAF inhibitor-resistant human tumors . These findings provide a rationale for further evaluation of its antitumor effects in other cancers .

Propriétés

IUPAC Name |

6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGPQZBDQVQRC-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-Chloro-3-(3-(5-fluoropyridin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)